molecular formula C24H23N3O4S2 B2542960 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922954-08-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2542960
M. Wt: 481.59
InChI Key: ODNUJADNYDXTSJ-UHFFFAOYSA-N
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Description

The compound N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple aromatic systems and functional groups. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole and acetamide groups have been synthesized and studied for their chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific thione derivatives with chloroacetamide compounds, as seen in the synthesis of benzothiazole acetamide derivatives . The process typically includes the use of NMR, FTIR, MS, and elemental analysis to confirm the structure of the synthesized compounds. Similar methods would be employed in the synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide, ensuring the correct formation of the target molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with various functional groups contributing to the overall conformation. For instance, in the case of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the planes of the acetamide and thiadiazole units are twisted, and specific S⋯O interactions are observed . Such structural features are likely to be present in the compound of interest, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of different substituents on the aromatic rings. The pKa values of benzothiazole acetamide derivatives suggest that protonation occurs at specific nitrogen atoms within the rings, which can affect the compound's behavior in chemical reactions . The compound may undergo similar protonation events, altering its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods. The pKa values, indicating the acidity constants, are determined through UV spectroscopic studies, which provide insights into the compound's ionization states under different pH conditions . The crystal structure, as well as intermolecular interactions such as hydrogen bonding and hypervalent interactions, can be elucidated through X-ray crystallography, as demonstrated for related compounds . These properties are crucial for understanding the behavior of the compound in various environments and potential applications in biological systems.

Scientific Research Applications

Radiolabeled Compounds for Imaging

Development of radiolabeled compounds, such as [11C]L-159,884, demonstrates the application of complex molecules in medical imaging, particularly for targeting specific receptors like the angiotensin II, AT1 receptor. These compounds allow for non-invasive imaging techniques to study receptor distribution and density, aiding in the diagnosis and research of cardiovascular diseases (Hamill et al., 1996).

Heterocyclic Synthesis for Drug Development

The synthesis of thiazolo[3,2-a]pyridines and related derivatives from cyanoacetanilides intermediates showcases the compound's role in the development of new pharmaceuticals. These derivatives, synthesized through simple methods, have the potential for various biological activities, opening new avenues in drug discovery and development (Ammar et al., 2005).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated significant effects against convulsions, highlighting the potential of such molecules in the development of new treatments for epilepsy and related disorders (Farag et al., 2012).

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles, prepared from arylsulfonylethenesulfonyl acetamides, have been tested for antioxidant activity. This research indicates the potential of such compounds in combating oxidative stress-related diseases, offering insights into designing molecules with enhanced antioxidant properties (Talapuru et al., 2014).

Anticancer Activity

The synthesis of new functionalized pyridine-linked thiazole derivatives and their evaluation against various cancer cell lines demonstrate the compound's relevance in oncological research. Some derivatives showed promising anticancer activities, suggesting their potential as therapeutic agents in cancer treatment (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-16-7-8-17(2)23-22(16)26-24(32-23)27(14-18-6-4-5-13-25-18)21(28)15-33(29,30)20-11-9-19(31-3)10-12-20/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUJADNYDXTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide

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